Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Description

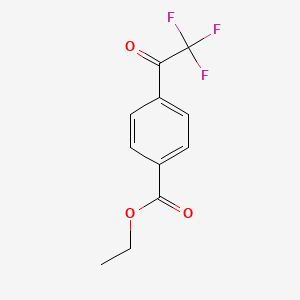

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(2,2,2-trifluoroacetyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13)14/h3-6H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSPQBVVINOKAFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645216 | |

| Record name | Ethyl 4-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-14-9 | |

| Record name | Ethyl 4-(trifluoroacetyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645216 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate chemical properties

An In-Depth Technical Guide to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate: Properties, Synthesis, and Applications

Introduction

In the landscape of modern medicinal chemistry and organic synthesis, fluorinated compounds have established themselves as indispensable tools for modulating the biological and physical properties of molecules. The strategic incorporation of fluorine can profoundly influence a compound's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] Among these, Ethyl 4-(2,2,2-trifluoroacetyl)benzoate stands out as a particularly valuable aromatic building block. This molecule uniquely combines a para-substituted benzene ring with two powerful functional groups: an ethyl ester and a trifluoroacetyl moiety. The latter, a trifluoromethyl ketone (TFMK), is a well-regarded pharmacophore known to act as a transition-state mimic for enzymatic hydrolysis and as an effective metal chelator in enzyme inhibitors.[2]

This technical guide provides a comprehensive overview of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate for researchers, scientists, and drug development professionals. We will delve into its core chemical properties, explore logical synthesis strategies, detail its reactivity, and discuss its applications, grounding all technical claims in authoritative references.

PART 1: Physicochemical and Structural Characteristics

Chemical Identity

A clear identification is paramount for sourcing and regulatory purposes. The key identifiers for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate are summarized below.

| Parameter | Value | Reference |

| CAS Number | 898787-14-9 | [3] |

| Molecular Formula | C₁₁H₉F₃O₃ | [3] |

| Molecular Weight | 246.18 g/mol | [3] |

| IUPAC Name | Ethyl 4-(2,2,2-trifluoroacetyl)benzoate | [3] |

| Synonyms | 4'-Carboethoxy-2,2,2-trifluoroacetophenone, Ethyl 4-(trifluoroacetyl)benzoate | [3] |

Structural Analysis & Spectroscopic Profile

The structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is defined by a 1,4-disubstituted benzene ring. This arrangement places the electron-withdrawing trifluoroacetyl group and the ethyl ester group in a para relationship, influencing the electronic distribution across the aromatic system and defining the molecule's reactivity.

Caption: Chemical structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

-

¹H NMR: The spectrum is expected to show a characteristic AA'BB' system for the para-substituted aromatic protons, appearing as two doublets between δ 7.5-8.5 ppm. The ethyl ester will produce a quartet around δ 4.4 ppm (CH₂) and a triplet around δ 1.4 ppm (CH₃).[4][6]

-

¹³C NMR: Aromatic carbons would appear in the δ 125-140 ppm region. The ester carbonyl carbon is expected around δ 165 ppm, while the highly deshielded ketone carbonyl will be further downfield, likely >δ 180 ppm, influenced by the CF₃ group. The CF₃ carbon would appear as a quartet due to C-F coupling.

-

¹⁹F NMR: A single sharp peak is expected, as all three fluorine atoms are chemically equivalent.

-

Infrared (IR) Spectroscopy: Strong absorption bands characteristic of the C=O stretches will be prominent. The ester carbonyl stretch is expected around 1720 cm⁻¹, while the ketone carbonyl, being conjugated and influenced by the electron-withdrawing CF₃ group, will likely appear at a slightly higher frequency, around 1700-1730 cm⁻¹.

PART 2: Chemical Synthesis and Reactivity

Synthesis Strategies

The construction of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be approached through several established synthetic methodologies. The most logical and industrially scalable approach is the Friedel-Crafts acylation of a readily available starting material.

Primary Route: Friedel-Crafts Acylation

This classic electrophilic aromatic substitution is the most direct method. The reaction involves treating ethyl benzoate with a potent trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), in the presence of a catalyst.[7] While traditional Lewis acids like AlCl₃ are effective, cleaner and more recyclable catalysts like phosphoric acid or various metal triflates are increasingly preferred to minimize waste and harsh reaction conditions.[8][9] The ethyl ester group is a deactivating group, but it directs electrophilic substitution to the meta position. However, the trifluoroacetyl group is strongly deactivating, so forcing conditions may be necessary. An alternative Friedel-Crafts approach would start from a different precursor to ensure the desired para regiochemistry.

Caption: Proposed synthesis via Friedel-Crafts acylation.

Alternative Route: Nucleophilic Trifluoromethylation

An alternative strategy involves the nucleophilic addition of a trifluoromethyl anion equivalent to a suitable ester precursor.[10] This method, often employing reagents like fluoroform (HCF₃) with a strong base or (trifluoromethyl)trimethylsilane (TMSCF₃), converts an ester into a trifluoromethyl ketone.[2][11] This would require a starting material like diethyl terephthalate, where one ester group is selectively converted. This route is generally more complex and may present selectivity challenges compared to the direct acylation approach.

Key Reactivity Profile

The chemical behavior of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is dominated by its two key functional groups.

-

Reactivity at the Trifluoroacetyl Group: The strong electron-withdrawing nature of the three fluorine atoms makes the adjacent carbonyl carbon highly electrophilic.[3] This site is exceptionally susceptible to attack by nucleophiles. For instance, it can be readily reduced by agents like sodium borohydride to form a trifluoromethyl alcohol, a valuable chiral intermediate. The ketone can also form stable hydrates in the presence of water, a characteristic feature of TFMKs that contributes to their mechanism of enzyme inhibition.[2]

-

Reactivity at the Ethyl Ester Group: The ester functionality can undergo a range of standard transformations.[3] It can be hydrolyzed under acidic or basic conditions to yield the corresponding 4-(2,2,2-trifluoroacetyl)benzoic acid. Strong reducing agents like lithium aluminum hydride would reduce the ester to a primary alcohol, likely reducing the ketone as well.

Caption: Key reactivity pathways of the title compound.

PART 3: Applications in Research and Development

The unique structural features of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate make it a highly strategic intermediate in pharmaceutical and agrochemical research.

Synthetic Intermediate

As a bifunctional molecule, it serves as a versatile scaffold. The ester can be converted to an amide, hydrazide, or other functionalities, while the ketone provides a handle for building complexity, such as forming heterocycles or introducing new stereocenters.

Medicinal Chemistry Applications

The primary value of this compound lies in the TFMK moiety.

-

Enzyme Inhibition: TFMKs are potent inhibitors of various hydrolases, such as proteases and esterases. The electrophilic ketone readily forms a stable, tetrahedral hemiacetal or hemiketal with active site residues (e.g., serine or cysteine), mimicking the transition state of substrate hydrolysis and effectively blocking enzyme activity.[2][11] This makes the scaffold highly attractive for developing inhibitors for a wide range of therapeutic targets.

-

Modulation of Pharmacokinetics: The incorporation of the trifluoromethyl group is a proven strategy to enhance a drug candidate's metabolic stability by blocking potential sites of oxidative metabolism.[1] It also tends to increase lipophilicity, which can improve membrane permeability and oral bioavailability.

-

Bioisosteric Replacement: The hydrated TFMK group can act as a non-hydrolyzable bioisostere of a carboxylic acid or amide, engaging in similar hydrogen bonding interactions with a target receptor but with improved chemical stability.[12]

PART 4: Experimental Protocol

The following is a representative, field-proven protocol for the synthesis of the title compound, grounded in established principles of Friedel-Crafts acylation.[8][13]

Synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate via Friedel-Crafts Acylation

-

Objective: To synthesize Ethyl 4-(2,2,2-trifluoroacetyl)benzoate from ethyl benzoate and trifluoroacetic anhydride.

-

Materials:

-

Ethyl benzoate (1.0 eq)

-

Trifluoroacetic anhydride (TFAA) (2.0 eq)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric acid (1M solution)

-

Saturated sodium bicarbonate solution

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Ethyl acetate and Hexanes for chromatography

-

-

Procedure:

-

Reaction Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane followed by anhydrous aluminum chloride (1.2 eq). Cool the resulting slurry to 0 °C in an ice bath.

-

Addition of Reactants: Slowly add trifluoroacetic anhydride (2.0 eq) to the slurry via the dropping funnel over 15 minutes, maintaining the temperature at 0 °C. Following this, add ethyl benzoate (1.0 eq) dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-18 hours under a nitrogen atmosphere. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1M HCl. Stir vigorously for 20 minutes until all solids have dissolved.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure product.

-

PART 5: Safety and Handling

While a specific Safety Data Sheet (SDS) for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is not widely available, its hazards can be inferred from structurally related compounds like ethyl 4-(trifluoromethyl)benzoate.[14][15]

-

General Hazards: The compound is expected to be an irritant to the eyes, skin, and respiratory system.[15] Ingestion may be harmful.

-

Personal Protective Equipment (PPE): Always handle this chemical in a certified chemical fume hood. Wear standard PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles.

-

Handling: Avoid inhalation of vapors and direct contact with skin and eyes. Store in a tightly sealed container in a cool, dry, and well-ventilated area.

-

Spills: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place in a sealed container for proper chemical waste disposal.

Conclusion

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is a high-value synthetic intermediate with significant potential in drug discovery and development. Its unique combination of a reactive trifluoromethyl ketone and a modifiable ethyl ester group on a stable aromatic platform provides chemists with a versatile tool for creating novel molecules with enhanced biological activity and optimized pharmacokinetic profiles. Understanding its synthesis, reactivity, and safe handling is crucial for leveraging its full potential in the research laboratory.

References

- Vulcanchem. Ethyl 4-(2,2,2-trifluoroacetyl)

-

Beilstein Journals. (2021-02-12). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Organic Chemistry Portal. Synthesis of trifluoromethyl ketones. [Link]

-

Beilstein Journal of Organic Chemistry. (2021). Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system. [Link]

-

Chemical Journal of Chinese Universities. (1993). Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones. [Link]

-

PubMed. (1998). Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane. [Link]

-

ResearchGate. Mechanism of the direct synthesis of trifluoromethyl ketones from carboxylic esters. [Link]

-

American Chemical Society. Toward a Clean Alternative to Friedel-Crafts Acylation: In Situ Formation, Observation, and Reaction of an Acyl Bis(trifluoroacetyl)phosphate and Related Structures. [Link]

- Google Patents.

-

ResearchGate. The Friedel—Crafts Acylation of Aromatic Compounds with Carboxylic Acids by the Combined Use of Perfluoroalkanoic Anhydride and Bismuth or Scandium Triflate. [Link]

-

American Chemical Society. (1997). Industrially Viable Alternative to the Friedel−Crafts Acylation Reaction: Tamoxifen Case Study. [Link]

-

PubChem. Ethyl 4-(trifluoromethyl)benzoate. [Link]

-

Alfa Aesar. (2011). Material Safety Data Sheet - Ethyl benzoate. [Link]

-

Cole-Parmer. Material Safety Data Sheet - Ethyl 4-(trifluoromethyl)benzoate, 97%. [Link]

-

Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

The Royal Society of Chemistry. Supporting information. [Link]

-

PubChem. Ethyl benzoate. [Link]

-

Journal of Chemical Education. (2023). Spectroscopy Data for Undergraduate Teaching. [Link]

-

Sciencemadness Discussion Board. (2018). Ethyl benzoate synthesis. [Link]

-

PubMed. (1993). Synthesis of potential metabolites of ethyl (E)-4-[2-(3,4-dihydro-4,4-dimethyl-2H-1-benzopyran-6-yl)-1-propenyl] benzoate. [Link]

-

The Royal Society of Chemistry. Supporting Information Synthesis of Dibenzocycloketones by Acyl Radical Cyclization from Aromatic Carboxylic Acids via Methylene. [Link]

-

ResearchGate. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. [Link]

-

National Institutes of Health. In silico screening of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and some of its derivatives for their NLO activities using DFT. [Link]

-

The French National Research Institute for Agriculture, Food and Environment. Ethyl benzoate. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. d-nb.info [d-nb.info]

- 3. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]

- 4. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. ETHYL 4-ACETYLBENZOATE(38430-55-6) 1H NMR [m.chemicalbook.com]

- 7. Friedel-Crafts Acylation Reactions Catalyzed by Trifluoroacetic Anhydride-Synthesis of 4-Ethyl-2,5-dimethoxyphenyl Alkyl Ketones [cjcu.jlu.edu.cn]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. BJOC - Synthesis of trifluoromethyl ketones by nucleophilic trifluoromethylation of esters under a fluoroform/KHMDS/triglyme system [beilstein-journals.org]

- 11. Direct Preparation of Trifluoromethyl Ketones from Carboxylic Esters: Trifluoromethylation with (Trifluoromethyl)trimethylsilane - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Ethyl 4-(trifluoromethyl)benzoate | C10H9F3O2 | CID 521827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate physical properties

An In-depth Technical Guide to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Introduction

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, registered under CAS Number 898787-14-9, is an aromatic ketone and ester derivative of significant interest in synthetic chemistry.[1] Its structure features a para-substituted benzene ring bearing an ethyl ester group and a trifluoroacetyl moiety.[1] This unique combination of functional groups makes it a valuable building block in medicinal chemistry and materials science. The presence of the trifluoroacetyl group, a potent electron-withdrawing group, profoundly influences the molecule's reactivity and physical properties, making the carbonyl carbon of the ketone highly electrophilic.[1] This guide provides a comprehensive overview of the physical properties, spectral characteristics, synthesis, and handling of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate for researchers and drug development professionals.

Chemical Identity and Nomenclature

Proper identification is critical for sourcing, synthesis, and regulatory compliance. The compound is unambiguously identified by the following parameters.

| Identifier | Value | Source |

| CAS Number | 898787-14-9 | [1] |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Molecular Weight | 246.18 g/mol | [1] |

| IUPAC Name | ethyl 4-(2,2,2-trifluoroacetyl)benzoate | |

| Common Synonyms | 4'-Carboethoxy-2,2,2-trifluoroacetophenone, Ethyl 4-(trifluoroacetyl)benzoate | [1] |

| SMILES | CCOC(=O)C1=CC=C(C=C1)C(=O)C(F)(F)F | [1] |

| InChI | InChI=1S/C11H9F3O3/c1-2-17-10(16)8-5-3-7(4-6-8)9(15)11(12,13,14)/h3-6H,2H2,1H3 | [1] |

Physicochemical Properties

The physical properties of a compound are essential for designing experimental conditions, including solvent selection, reaction temperature, and purification methods. While extensive experimental data for this specific molecule is not broadly published, properties can be inferred based on its structural analogs and the known effects of its functional groups.

| Property | Value/Description | Comments |

| Appearance | Expected to be a solid or high-boiling liquid at room temperature. | Based on analogs like Ethyl 4-acetylbenzoate, which is a solid.[2] |

| Boiling Point | Estimated to be >250 °C | The non-fluorinated analog, Ethyl 4-acetylbenzoate, has a high boiling point. The trifluoromethyl group typically increases volatility, but the overall molecular weight is higher. |

| Melting Point | Not available. | Would require experimental determination. |

| Solubility | Expected to be soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, THF, acetone) and insoluble in water. | The ethyl ester and aromatic ring confer lipophilicity. |

| Density | Estimated to be >1.2 g/cm³ | The presence of three fluorine atoms significantly increases density compared to non-fluorinated analogs (e.g., Ethyl 4-fluorobenzoate density is ~1.15 g/mL[3]). |

Spectral Analysis Data

Spectroscopic data provides definitive structural confirmation. The following are predicted key features based on established chemical principles and data from analogous structures.

-

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two sets of doublets are expected in the aromatic region (δ 7.5-8.5 ppm). The doublet closer to the electron-withdrawing trifluoroacetyl group will be further downfield than the doublet closer to the ethyl ester group. For comparison, the aromatic protons in Ethyl 4-acetylbenzoate appear at δ 8.11 and 7.99 ppm.[2]

-

Ethyl Ester Protons: A quartet (CH₂) is expected around δ 4.4 ppm and a triplet (CH₃) around δ 1.4 ppm, characteristic of an ethyl ester group.[2][4]

-

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbons: Two distinct carbonyl signals are expected: one for the ester (C=O) around δ 165 ppm and one for the ketone (C=O) which will be further downfield, likely > δ 180 ppm, due to the influence of the CF₃ group.

-

Trifluoromethyl Carbon (CF₃): A quartet is expected around δ 117 ppm with a large coupling constant (J_C-F ≈ 290 Hz).

-

Aromatic Carbons: Four signals are expected in the aromatic region (δ 125-140 ppm).

-

Ethyl Ester Carbons: Signals for the CH₂ (~δ 61 ppm) and CH₃ (~δ 14 ppm) will be present.[5]

-

-

¹⁹F NMR (Fluorine-19 Nuclear Magnetic Resonance):

-

A singlet is expected around δ -70 to -80 ppm, which is a characteristic chemical shift for a trifluoromethyl group attached to a carbonyl.

-

-

IR (Infrared Spectroscopy):

-

C=O Stretch (Ester): A strong absorption band is expected around 1720-1730 cm⁻¹.

-

C=O Stretch (Ketone): A strong absorption band is expected at a higher frequency than a typical ketone, around 1700-1715 cm⁻¹, due to the electron-withdrawing effect of the CF₃ group.

-

C-F Stretch: Strong absorption bands are expected in the 1100-1300 cm⁻¹ region.

-

-

MS (Mass Spectrometry):

-

The molecular ion peak (M⁺) would be observed at m/z = 246.18. Key fragmentation patterns would include the loss of the ethoxy group (-OCH₂CH₃, m/z = 45) and the trifluoroacetyl group (-COCF₃, m/z = 97).

-

Synthesis and Reaction Chemistry

A robust and scalable synthesis is paramount for the utilization of any chemical building block. The most logical and industrially relevant approach to synthesize Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is via a Friedel-Crafts acylation reaction.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This pathway involves the reaction of a readily available starting material, ethyl benzoate, with a trifluoroacetylating agent, such as trifluoroacetic anhydride, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).

Caption: Proposed workflow for the synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Detailed Experimental Protocol

This protocol is a representative method based on standard organic synthesis procedures for Friedel-Crafts reactions.[6]

-

Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents).

-

Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask and cool the resulting slurry to 0 °C in an ice bath.

-

Reagent Addition: Add ethyl benzoate (1.0 equivalent) to the slurry. Subsequently, add trifluoroacetic anhydride (1.1 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 5 °C.

-

Causality: The reaction is highly exothermic. Slow, dropwise addition at low temperature is crucial to control the reaction rate, prevent side reactions (like polysubstitution), and ensure safety. AlCl₃ activates the anhydride, making it a potent electrophile.

-

-

Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker of crushed ice and concentrated HCl.

-

Causality: This step quenches the reaction and hydrolyzes the aluminum salts, partitioning them into the aqueous layer for easy removal. The acid ensures the medium is acidic to prevent the formation of aluminum hydroxides.

-

-

Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic layers with saturated sodium bicarbonate solution (to neutralize any remaining acid) and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude product by silica gel column chromatography, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

-

Self-Validation: The purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry, comparing the obtained data with the expected spectral characteristics outlined in Section 3.0.

-

Safety and Handling

As a laboratory chemical, proper safety precautions are mandatory. While a specific Safety Data Sheet (SDS) for this compound is not widely available, the following guidelines are based on its structural components and related chemicals.[7][8][9]

-

Personal Protective Equipment (PPE): Always wear appropriate protective equipment, including chemical safety goggles, a lab coat, and nitrile gloves.[8][9]

-

Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of any potential vapors.[7][9]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[8][10]

-

Fire Safety: Keep away from heat, sparks, and open flames. Use carbon dioxide, dry chemical, or alcohol-resistant foam for extinguishing.[10]

-

First Aid Measures:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes.[8][9]

-

Skin: Wash off immediately with plenty of soap and water.[8]

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration.[8]

-

Ingestion: Do NOT induce vomiting. Seek medical attention.[8]

-

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[9]

References

-

Cole-Parmer. Ethyl 4-(trifluoromethyl)benzoate, 97% Material Safety Data Sheet. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Trialkyloxonium Salts: Ethyl and Methyl 4-acetoxybenzoates. [Link]

-

The Royal Society of Chemistry. Supporting Information for Catalytic Oxidation of Alcohols to Esters. [Link]

-

The Royal Society of Chemistry. Supporting Information for Polymer Supported Pd Catalyzed Carbonylation. [Link]

-

FooDB. Showing Compound 4-Ethylbenzoic acid (FDB022844). [Link]

-

PubChem. Ethyl benzoate. [Link]

-

AIST. Spectral Database for Organic Compounds, SDBS. [Link]

-

Sciencemadness Discussion Board. Ethyl benzoate synthesis. [Link]

-

The Royal Society of Chemistry. Supporting Information for Synthesis of Dibenzocycloketones. [Link]

-

ResearchGate. Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. [Link]

Sources

- 1. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]

- 2. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. 对氟苯甲酸乙酯 99% | Sigma-Aldrich [sigmaaldrich.com]

- 4. rsc.org [rsc.org]

- 5. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 10. fishersci.com [fishersci.com]

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate CAS 898787-14-9

An In-depth Technical Guide to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Prepared for: Researchers, Scientists, and Drug Development Professionals From the Desk of: A Senior Application Scientist

Introduction: A Molecule of Strategic Importance

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (CAS 898787-14-9) is a para-substituted aromatic compound that has emerged as a building block of significant interest in medicinal chemistry and organic synthesis.[1] Its structure is deceptively simple, featuring an ethyl benzoate core functionalized with a trifluoroacetyl group. However, this combination of an ester and a trifluoromethyl ketone (TFMK) imparts a unique reactivity profile, making it a powerful tool for the synthesis of complex molecules and novel chemical probes. The strategic incorporation of the trifluoromethyl group is a well-established strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[2] This guide provides a comprehensive technical overview of its chemical properties, synthesis, applications, and analytical validation, offering field-proven insights for its effective utilization in a research and development setting.

Part 1: Core Chemical and Physical Identity

A thorough understanding of a compound's fundamental properties is the bedrock of its successful application. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is no exception.

Structural and Chemical Identifiers

The molecule is unambiguously identified by its CAS number, molecular formula, and systematic nomenclature.[1][3]

-

CAS Number: 898787-14-9

-

Molecular Formula: C₁₁H₉F₃O₃

-

IUPAC Name: Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

-

Common Synonyms: 4'-Carboethoxy-2,2,2-trifluoroacetophenone, Ethyl 4-(trifluoroacetyl)benzoate[1]

Caption: Synthetic workflow for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Causality Behind Experimental Choices:

-

Substrate: Ethyl benzoate is chosen as the starting material, providing the necessary aromatic ring and ethyl ester group.

-

Reagent: Trifluoroacetic anhydride is a potent and common acylating agent for this transformation.

-

Catalyst: A strong Lewis acid like AlCl₃ is required to activate the anhydride, generating a highly reactive trifluoroacetylium cation electrophile that attacks the electron-rich benzene ring.

-

Solvent: An inert solvent such as dichloromethane (DCM) or dichloroethane (DCE) is typically used.

-

Purification: Column chromatography is the method of choice for separating the desired para-substituted product from the ortho and meta isomers and any unreacted starting material, exploiting differences in polarity.

Analytical Characterization: A Self-Validating Protocol

Confirming the identity and purity of the final product is paramount. A multi-technique approach provides a self-validating system where each result corroborates the others.

Step-by-Step QC Protocol:

-

Sample Preparation: Dissolve ~10 mg of the synthesized product in 0.7 mL of deuterated chloroform (CDCl₃) for NMR analysis. Prepare a separate dilute solution in methanol or acetonitrile for MS analysis.

-

¹H NMR Spectroscopy:

-

Expected Signals:

-

A quartet at ~4.4 ppm (2H), corresponding to the -O-CH₂- protons of the ethyl group.

-

A triplet at ~1.4 ppm (3H), corresponding to the -CH₃ protons of the ethyl group.

-

Two doublets in the aromatic region (~8.0-8.3 ppm, 4H total), characteristic of a 1,4-disubstituted (para) benzene ring. The symmetry confirms the regiochemistry.

-

-

-

¹⁹F NMR Spectroscopy:

-

Expected Signal: A sharp singlet at approximately -70 to -80 ppm, confirming the presence of a single CF₃ group environment.

-

-

¹³C NMR Spectroscopy:

-

Expected Signals: Distinct signals for the ester carbonyl, ketone carbonyl, CF₃ carbon (a quartet due to C-F coupling), and the aromatic and ethyl carbons.

-

-

Mass Spectrometry (MS):

-

Expected Result: In an ESI+ spectrum, the molecular ion peak [M+H]⁺ should be observed at m/z 247.05, confirming the molecular weight.

-

-

Infrared (IR) Spectroscopy:

-

Expected Absorptions: Strong C=O stretching frequencies for both the ketone (~1710-1730 cm⁻¹) and the ester (~1720-1740 cm⁻¹). A C-F stretch will also be present (~1100-1300 cm⁻¹).

-

Part 3: Applications in Drug Discovery and Development

The true utility of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate lies in its application as a versatile building block, particularly in the synthesis of enzyme inhibitors.

The Trifluoromethyl Ketone (TFMK) as a Bioactive Pharmacophore

Trifluoromethyl ketones are renowned as potent, reversible inhibitors of serine and cysteine proteases and esterases. [4]They act as transition-state analogues. The enzyme's catalytic serine residue performs a nucleophilic attack on the highly electrophilic carbonyl carbon of the TFMK. [4]This forms a stable, covalent, yet reversible, tetrahedral adduct (a hemiacetal), mimicking the transition state of substrate hydrolysis. This potent inhibitory mechanism makes TFMK-containing compounds valuable candidates for drug development in various therapeutic areas.

Caption: Mechanism of enzyme inhibition by a trifluoromethyl ketone (TFMK).

Synthetic Utility: A Bifunctional Scaffold

With two distinct reactive handles, the molecule is a synthetic chemist's asset:

-

Ketone Modifications: The ketone can undergo reduction to an alcohol, reductive amination to form amines, or be used in Wittig-type reactions.

-

Ester Modifications: The ethyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, other esters, or used in coupling reactions. It can also be reduced to a primary alcohol.

This dual functionality allows for the divergent synthesis of a wide array of complex molecules from a single, advanced intermediate.

Part 4: Safety, Handling, and Storage

As with any laboratory chemical, proper handling is crucial for safety.

-

Hazard Profile: The compound should be handled as an irritant. Safety data sheets for related compounds indicate irritation to the skin, eyes, and respiratory system. [5][6]* Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. [5]* Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of vapors or dust. [5]Avoid contact with skin and eyes. [5]* Storage: Store in a tightly sealed container in a cool, dry place away from heat, sparks, and strong oxidizing agents. [5][7]

Conclusion

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is more than just a chemical intermediate; it is a strategic tool for modern chemical research. Its value is derived from the potent bioactivity of the trifluoromethyl ketone moiety and the synthetic flexibility offered by its bifunctional nature. The enhanced electrophilicity of its ketone functional group makes it a prime candidate for developing transition-state analogue inhibitors, a cornerstone of modern drug design. By understanding its synthesis, reactivity, and analytical validation, researchers can confidently leverage this powerful molecule to accelerate the discovery of novel therapeutics and complex organic materials.

References

- Ethyl 4-(2,2,2-trifluoroacetyl)

- Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study, PubMed Central.

- 898787-14-9 | ethyl 4-(2,2,2-trifluoroacetyl)

- Synthesis of trifluoromethyl ketones, Organic Chemistry Portal.

- Safety D

- Material Safety D

- Material Safety Data Sheet - Ethyl 4-(trifluoromethyl)

- Divergent Synthesis of Trifluoromethyl Ketones via Photoredox Activation of Halotrifluoroacetones, R Discovery.

- SAFETY D

- Ethyl 3-(2,2,2-Trifluoroacetyl)

Sources

- 1. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]

- 2. benchchem.com [benchchem.com]

- 3. 898787-14-9 | ethyl 4-(2,2,2-trifluoroacetyl)benzoate - Alachem Co., Ltd. [alachem.co.jp]

- 4. Reactivity versus steric effects in fluorinated ketones as esterase inhibitors: a quantum mechanical and molecular dynamics study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. riekemetals.com [riekemetals.com]

- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 7. assets.thermofisher.cn [assets.thermofisher.cn]

An In-Depth Technical Guide to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate: Properties, Synthesis, and Characterization

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, a fluorinated aromatic compound of significant interest in medicinal chemistry and organic synthesis. We will delve into its fundamental properties, including a detailed analysis of its molecular weight, and explore its synthesis and state-of-the-art characterization methodologies. This document is intended to serve as a valuable resource for professionals engaged in drug discovery and development, as well as for researchers in the chemical sciences.

Section 1: Core Molecular Attributes of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is an aromatic compound distinguished by a para-substituted benzene ring bearing both an ethyl ester and a trifluoroacetyl group.[1] This unique combination of functional groups imparts specific chemical and physical properties that are highly relevant to its application in scientific research.

Molecular Identity and Weight

A precise understanding of a compound's molecular weight is fundamental for all quantitative applications, from stoichiometric calculations in synthesis to the interpretation of mass spectrometry data.

| Parameter | Value | Source |

| Molecular Formula | C₁₁H₉F₃O₃ | [1] |

| Average Molecular Weight | 246.18 g/mol | [1] |

| Monoisotopic Mass | 246.05036 u | |

| CAS Number | 898787-14-9 | [1] |

The molecular weight of 246.18 g/mol is a critical parameter for accurate preparation of solutions and for determining molar equivalents in reaction schemes.[1] The presence of three fluorine atoms significantly increases the molecular weight compared to its non-fluorinated analog, ethyl 4-acetylbenzoate.[1]

Structural Features and Nomenclature

The structural arrangement of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is key to its reactivity. The trifluoroacetyl group, with its strong electron-withdrawing nature, renders the adjacent carbonyl carbon highly electrophilic.[1][2]

Systematic Nomenclature:

-

IUPAC Name: Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

-

Synonyms: 4'-Carboethoxy-2,2,2-trifluoroacetophenone, Ethyl 4-(trifluoroacetyl)benzoate[1]

Caption: Chemical structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Section 2: Synthesis Strategies

The synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate can be approached through several established organic chemistry transformations. A common and effective method is the Friedel-Crafts acylation of ethyl benzoate.

Recommended Synthetic Protocol: Friedel-Crafts Acylation

This protocol outlines a general procedure for the synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Materials:

-

Ethyl benzoate

-

Trifluoroacetic anhydride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM)

-

Hydrochloric acid (HCl), aqueous solution

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate (MgSO₄)

Experimental Procedure:

-

Reaction Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with anhydrous aluminum chloride and dry dichloromethane under a nitrogen atmosphere.

-

Addition of Acylating Agent: The flask is cooled in an ice bath, and trifluoroacetic anhydride is added dropwise via the dropping funnel.

-

Addition of Substrate: Ethyl benzoate, dissolved in dry dichloromethane, is then added slowly to the reaction mixture.

-

Reaction Progression: The reaction is allowed to stir at room temperature and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: The reaction mixture is carefully poured onto crushed ice and acidified with hydrochloric acid. The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

Purification: The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Abstract

This technical guide provides a comprehensive overview of the synthetic pathway to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, a key intermediate in the development of pharmaceuticals and advanced organic materials. The core of this guide is centered on the practical application of the Friedel-Crafts acylation reaction, offering a detailed, step-by-step protocol grounded in established chemical principles. We will explore the causality behind experimental choices, from reagent selection to reaction work-up, ensuring a reproducible and efficient synthesis. This document is intended for researchers, scientists, and drug development professionals seeking a thorough understanding of this important synthetic transformation.

Introduction: The Significance of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, also known as 4'-Carboethoxy-2,2,2-trifluoroacetophenone, is a valuable building block in modern organic synthesis. Its structure, featuring an ethyl benzoate core with a strongly electron-withdrawing trifluoroacetyl group at the para-position, provides a unique combination of reactive sites for diverse chemical transformations. The incorporation of the trifluoromethyl (-CF₃) group is a widely employed strategy in medicinal chemistry to enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates. Consequently, this compound serves as a crucial precursor for a variety of biologically active molecules.

The primary synthetic route to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is the Friedel-Crafts acylation of ethyl benzoate. This classic electrophilic aromatic substitution reaction provides a direct and efficient method for introducing the trifluoroacetyl group onto the aromatic ring.

The Core Synthesis Pathway: Friedel-Crafts Acylation

The most reliable and scalable method for the preparation of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is the Friedel-Crafts acylation of ethyl benzoate with trifluoroacetic anhydride (TFAA) using a Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃).

Reaction Scheme

Caption: Overall reaction for the Friedel-Crafts acylation of ethyl benzoate.

Mechanistic Insights

The reaction proceeds via a well-established electrophilic aromatic substitution mechanism. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.

-

Formation of the Acylium Ion: Trifluoroacetic anhydride reacts with the Lewis acid, aluminum chloride, to form a highly electrophilic trifluoroacylium ion. The oxygen atom of one of the carbonyl groups in TFAA coordinates with AlCl₃, making the adjacent trifluoroacetyl group a better leaving group.

-

Electrophilic Attack: The electron-rich benzene ring of ethyl benzoate acts as a nucleophile, attacking the electrophilic carbon of the trifluoroacylium ion. This step forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The ethyl ester group is a deactivating but ortho, para-directing group. Due to the steric hindrance at the ortho positions, the attack predominantly occurs at the para position.

-

Deprotonation and Regeneration of Aromaticity: A weak base, such as the AlCl₃(OCOCF₃)⁻ complex, removes a proton from the carbon bearing the new substituent, restoring the aromaticity of the ring and yielding the final product. The AlCl₃ catalyst is regenerated in this step.

Caption: Simplified workflow of the Friedel-Crafts acylation mechanism.

Experimental Protocol

This section provides a detailed, step-by-step methodology for the synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Materials and Reagents

| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| Ethyl Benzoate | 150.17 | 15.0 g | 0.10 | Starting material |

| Anhydrous Aluminum Chloride | 133.34 | 14.7 g | 0.11 | Catalyst, handle in a dry environment |

| Trifluoroacetic Anhydride (TFAA) | 210.03 | 23.1 g (15.5 mL) | 0.11 | Acylating agent, corrosive and moisture-sensitive |

| Dichloromethane (DCM) | 84.93 | ~200 mL | - | Anhydrous solvent |

| Crushed Ice | - | ~150 g | - | For work-up |

| Concentrated HCl | 36.46 | ~50 mL | - | For work-up |

| Saturated NaHCO₃ solution | - | ~100 mL | - | For washing |

| Brine (sat. NaCl solution) | - | ~50 mL | - | For washing |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~10 g | - | Drying agent |

Step-by-Step Procedure

Reaction Setup:

-

Assemble a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube or nitrogen inlet.

-

Ensure all glassware is oven-dried and assembled while hot to prevent moisture contamination.

-

In a fume hood, charge the flask with anhydrous aluminum chloride (14.7 g, 0.11 mol) and anhydrous dichloromethane (100 mL).

-

Cool the suspension to 0 °C in an ice-water bath with stirring.

Reagent Addition: 5. In the dropping funnel, prepare a solution of trifluoroacetic anhydride (23.1 g, 0.11 mol) in anhydrous dichloromethane (25 mL). 6. Add the TFAA solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the internal temperature below 5 °C. 7. After the addition is complete, prepare a solution of ethyl benzoate (15.0 g, 0.10 mol) in anhydrous dichloromethane (25 mL) in the dropping funnel. 8. Add the ethyl benzoate solution dropwise to the reaction mixture over 30 minutes, again keeping the temperature below 5 °C.

Reaction and Work-up: 9. After the addition of ethyl benzoate is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. 10. Stir the reaction mixture at room temperature for 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). 11. Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (~150 g) and concentrated hydrochloric acid (~50 mL). This should be done in a fume hood as HCl gas will be evolved. 12. Transfer the quenched mixture to a separatory funnel and separate the organic layer. 13. Extract the aqueous layer with dichloromethane (2 x 25 mL). 14. Combine all organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and finally with brine (50 mL). 15. Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

Purification

The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Safety and Handling

-

Trifluoroacetic Anhydride (TFAA): TFAA is highly corrosive, a lachrymator, and reacts violently with water.[1][2] It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1][2]

-

Aluminum Chloride (AlCl₃): Anhydrous aluminum chloride is corrosive and reacts vigorously with moisture, releasing HCl gas. It should be handled in a dry environment, and exposure to skin and mucous membranes should be avoided.

-

Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. All handling should be performed in a fume hood.

-

Work-up: The quenching of the reaction mixture is highly exothermic and releases HCl gas. This step must be performed slowly and with caution in a fume hood.

Product Characterization

The identity and purity of the synthesized Ethyl 4-(2,2,2-trifluoroacetyl)benzoate should be confirmed by standard analytical techniques.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a quartet and a triplet) and a pair of doublets in the aromatic region, consistent with a 1,4-disubstituted benzene ring.

-

¹³C NMR: The carbon NMR will show distinct signals for the carbonyl carbons of the ester and the ketone, the trifluoromethyl carbon, and the aromatic carbons.

-

IR Spectroscopy: The infrared spectrum should display strong absorption bands for the C=O stretching of the ester and the ketone, as well as C-F stretching vibrations.

-

Mass Spectrometry: MS analysis will confirm the molecular weight of the product (246.18 g/mol ).

Conclusion

The Friedel-Crafts acylation of ethyl benzoate with trifluoroacetic anhydride provides an effective and direct pathway for the synthesis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate. Careful control of reaction conditions, particularly temperature and moisture, is paramount for achieving high yields and purity. The mechanistic understanding and detailed protocol provided in this guide serve as a robust foundation for the successful synthesis of this important chemical intermediate, paving the way for its application in pharmaceutical and materials science research.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Ethyl benzoate. PubChem. Retrieved from [Link]

Sources

A Guide to the Spectroscopic Characterization of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Introduction

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is an aromatic ketone and ester with significant potential in medicinal chemistry and materials science. Its structural complexity, featuring a para-substituted benzene ring bearing two distinct electron-withdrawing groups, necessitates a multi-faceted analytical approach for unambiguous identification and purity assessment. This guide provides an in-depth analysis of the expected spectroscopic signature of this molecule, offering researchers and drug development professionals a robust framework for its characterization. While experimentally obtained spectra for this specific molecule are not publicly available, this document leverages established spectroscopic principles and data from analogous compounds to present a detailed, predictive analysis.

The compound, with CAS number 898787-14-9, has a molecular formula of C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol [1]. The insights provided herein are grounded in the fundamental principles of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), ensuring a scientifically rigorous guide.

Molecular Structure and Spectroscopic Implications

The key to interpreting the spectra of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate lies in understanding its constituent parts: an ethyl ester group, a trifluoroacetyl group, and a 1,4-disubstituted (para) aromatic ring. Both the ester and the trifluoroacetyl moieties are strongly electron-withdrawing, which significantly influences the electronic environment of the benzene ring and, consequently, its spectroscopic properties.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For Ethyl 4-(2,2,2-trifluoroacetyl)benzoate, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR Sample Preparation and Acquisition

A standardized protocol for NMR analysis is crucial for reproducibility.

Objective: To obtain high-resolution ¹H, ¹³C, and ¹⁹F NMR spectra.

Materials:

-

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate sample (approx. 5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tube (5 mm, high precision)

-

Pipettes and vial

Procedure:

-

Accurately weigh the sample and transfer it into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of CDCl₃ to the vial.

-

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

-

Transfer the solution into the NMR tube using a pipette.

-

Place the NMR tube into the spectrometer's spinner turbine, ensuring the depth is correctly calibrated.

-

Acquire the spectra using a 400 MHz (or higher) spectrometer. Standard acquisition parameters for ¹H, ¹³C, and ¹⁹F NMR should be employed.

Causality: CDCl₃ is a common solvent as it dissolves a wide range of organic compounds and its deuterium signal is used for field-frequency locking. TMS is the universally accepted internal standard (0 ppm) for ¹H and ¹³C NMR.

¹H NMR Spectroscopy: Predicted Data and Interpretation

The ¹H NMR spectrum is expected to show two distinct regions: the aromatic region and the aliphatic region.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~8.25 | Doublet | 2H | Aromatic (Ha) |

| ~8.15 | Doublet | 2H | Aromatic (Hb) |

| 4.42 | Quartet | 2H | -OCH₂CH₃ |

| 1.42 | Triplet | 3H | -OCH₂CH₃ |

Interpretation:

-

Aromatic Protons (Ha, Hb): The para-substitution pattern on the benzene ring will give rise to a classic AA'BB' system, which often appears as two distinct doublets. The protons (Ha) ortho to the electron-withdrawing trifluoroacetyl group are expected to be the most deshielded and appear further downfield compared to the protons (Hb) ortho to the ethyl ester group. Data from the analogous ethyl 4-acetylbenzoate shows aromatic signals at 8.11 and 7.99 ppm[2]. The greater electronegativity of the CF₃ group will likely shift these signals further downfield.

-

Ethyl Group Protons: The ethyl ester will produce a characteristic quartet for the methylene (-OCH₂-) protons due to coupling with the adjacent methyl group, and a triplet for the methyl (-CH₃) protons from coupling to the methylene group. The chemical shifts are consistent with standard values for ethyl esters[3][4].

¹³C NMR Spectroscopy: Predicted Data and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon environment.

| Predicted Chemical Shift (δ, ppm) | nJCF Coupling | Assignment |

| ~181 | Quartet | C =O (Ketone) |

| ~165 | Singlet | C =O (Ester) |

| ~136 | Singlet | Aromatic (C-COCF₃) |

| ~134 | Singlet | Aromatic (C-COOEt) |

| ~130 | Singlet | Aromatic (CH) |

| ~129 | Singlet | Aromatic (CH) |

| ~117 | Quartet | C F₃ |

| ~62 | Singlet | -OC H₂CH₃ |

| ~14 | Singlet | -OCH₂C H₃ |

Interpretation:

-

Carbonyl Carbons: Two distinct carbonyl signals are expected. The ketone carbonyl carbon is anticipated to be further downfield than the ester carbonyl. The trifluoroacetyl carbonyl carbon will appear as a quartet due to coupling with the three fluorine atoms.

-

Aromatic Carbons: Four signals are expected for the aromatic carbons. The two quaternary carbons attached to the substituents will have distinct chemical shifts.

-

Trifluoromethyl Carbon: The CF₃ carbon will show a strong quartet pattern due to one-bond C-F coupling (¹JCF), a highly characteristic signal.

-

Ethyl Group Carbons: The methylene and methyl carbons of the ethyl group will appear in the aliphatic region, with chemical shifts typical for ethyl esters[4].

¹⁹F NMR Spectroscopy: A Key Identifier

Interpretation: The ¹⁹F NMR spectrum provides an unambiguous signal for the trifluoromethyl group. A single, sharp singlet is expected around -70 to -80 ppm (relative to CFCl₃), confirming the presence of the CF₃ group with no adjacent fluorine or proton nuclei to cause splitting.

Part 2: Infrared (IR) Spectroscopy

IR spectroscopy is essential for identifying the key functional groups present in the molecule.

Experimental Protocol: Attenuated Total Reflectance (ATR)-IR

Objective: To obtain a vibrational spectrum of the compound.

Procedure:

-

Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent like isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR unit.

-

Place a small amount of the solid or liquid sample directly onto the crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Clean the crystal thoroughly after analysis.

Causality: ATR is a modern, rapid technique that requires minimal sample preparation, making it highly efficient for routine analysis.

Predicted IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~2980 | Medium | Aliphatic C-H Stretch |

| ~1725 | Strong, Sharp | C=O Stretch (Ester) |

| ~1700 | Strong, Sharp | C=O Stretch (Ketone) |

| ~1600 | Medium | Aromatic C=C Stretch |

| ~1300-1100 | Very Strong | C-F Stretch |

| ~1250 | Strong | C-O Stretch (Ester) |

Interpretation:

-

Carbonyl Region: The most prominent features will be two strong, sharp absorption bands in the carbonyl region. The ester C=O stretch is typically found at a higher wavenumber (~1725 cm⁻¹) than the ketone C=O stretch (~1700 cm⁻¹)[5]. The conjugation with the aromatic ring and the electronic effect of the para-substituent will influence these positions.

-

C-F Stretch: The C-F bonds of the trifluoromethyl group will give rise to very strong and characteristic absorption bands in the 1300-1100 cm⁻¹ region.

-

C-H Stretches: Aromatic C-H stretches will appear above 3000 cm⁻¹, while aliphatic C-H stretches from the ethyl group will be just below 3000 cm⁻¹.

Part 3: Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.

Experimental Protocol: Electron Ionization (EI)-MS

Objective: To determine the molecular weight and fragmentation pattern.

Procedure:

-

Dissolve a minute amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).

-

Introduce the sample into the mass spectrometer, often via a direct insertion probe or gas chromatography (GC-MS).

-

In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

A mass spectrum is generated, plotting ion abundance versus m/z.

Causality: EI is a "hard" ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule that can be compared to spectral libraries.

Predicted MS Data and Interpretation

| m/z | Predicted Identity |

| 246 | [M]⁺ (Molecular Ion) |

| 217 | [M - C₂H₅]⁺ |

| 201 | [M - OC₂H₅]⁺ |

| 177 | [M - CF₃]⁺ |

| 149 | [C₈H₅O₂]⁺ |

| 97 | [CF₃CO]⁺ |

Interpretation:

-

Molecular Ion: The molecular ion peak [M]⁺ should be observed at m/z = 246, confirming the molecular weight of 246.18 g/mol [1].

-

Key Fragments: Common fragmentation pathways for esters include the loss of the alkoxy group (-OC₂H₅, m/z = 45) to give a fragment at m/z 201. Another likely fragmentation is the alpha-cleavage of the ketone, leading to the loss of the trifluoromethyl radical (•CF₃, m/z = 69) to yield a fragment at m/z 177. The base peak is often the acylium ion resulting from the loss of the ethoxy group.

Workflow Visualization

The following diagram illustrates a comprehensive workflow for the spectroscopic characterization of a novel compound like Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Caption: Workflow for Spectroscopic Characterization.

Conclusion

The structural confirmation of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is reliably achieved through a synergistic application of NMR, IR, and Mass Spectrometry. ¹H and ¹³C NMR define the carbon-hydrogen framework, while ¹⁹F NMR provides a definitive signal for the trifluoroacetyl group. IR spectroscopy confirms the presence of the critical ester and ketone carbonyls, alongside the C-F bonds. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns. This guide provides a predictive but robust framework for scientists to interpret the spectroscopic data of this compound, ensuring its correct identification and quality control in research and development settings.

References

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2014). Supporting information. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 3-FLUOROPYRIDINE-4-CARBOXYLIC ACID | CAS 393-53-3. Retrieved from [Link]

-

PubChem. (n.d.). Ethyl benzoate. Retrieved from [Link]

-

Global Scientific Journal. (2020). Synthesis and characterization of new derivatives of 4-fluoro benzoic acid as bioactive compound. Retrieved from [Link]

-

Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate. European Journal of Chemistry, 1(4), 289-290. Retrieved from [Link]

-

Organic Syntheses. (1977). Esterification of carboxylic acids with trialkyloxonium salts: ethyl and methyl 4-acetoxybenzoates. Retrieved from [Link]

Sources

- 1. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]

- 2. ETHYL 4-ACETYLBENZOATE synthesis - chemicalbook [chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization and crystal structure of ethyl 4-(3-chloro benzamido)benzoate | European Journal of Chemistry [eurjchem.com]

An In-Depth Technical Guide to the ¹³C NMR Spectroscopy of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is a compound of significant interest in medicinal chemistry and materials science due to the unique electronic properties conferred by the trifluoroacetyl group. As a Senior Application Scientist, this guide provides a detailed analysis of the ¹³C Nuclear Magnetic Resonance (NMR) data for this molecule. Understanding the ¹³C NMR spectrum is crucial for structural verification, purity assessment, and for predicting the molecule's reactivity and interactions in various chemical and biological systems. This guide will delve into the experimental considerations for acquiring the spectrum, a detailed assignment of the carbon signals, and the underlying chemical principles governing the observed chemical shifts.

Molecular Structure and Carbon Environments

The molecular structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate comprises three key fragments: the ethyl ester group, the para-substituted benzene ring, and the trifluoroacetyl group. Each of these fragments introduces distinct electronic effects that influence the chemical shifts of the carbon atoms in the molecule.

Caption: Molecular structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate highlighting the distinct carbon environments.

Experimental Protocol for ¹³C NMR Acquisition

Obtaining a high-quality ¹³C NMR spectrum of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate requires careful consideration of the experimental parameters. The presence of the trifluoromethyl group necessitates specific settings to account for carbon-fluorine coupling.

Sample Preparation:

-

Dissolve 10-20 mg of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for its ability to dissolve a wide range of organic compounds.

-

Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

Spectrometer Parameters (Example for a 400 MHz Spectrometer):

-

Nucleus: ¹³C

-

Frequency: Approximately 100 MHz

-

Pulse Program: A standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker instruments).

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay (d1): 2-5 seconds. A longer delay may be necessary for quaternary carbons to ensure full relaxation and accurate integration, although peak heights in ¹³C NMR are not always directly proportional to the number of carbons.[1]

-

Number of Scans: 128-1024 scans, depending on the sample concentration.

-

Spectral Width: 0-220 ppm.

Analysis and Assignment of ¹³C NMR Data

The predicted ¹³C NMR spectrum of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is characterized by signals corresponding to the ethyl group, the aromatic ring, and the two carbonyl groups, as well as the trifluoromethyl carbon. The electron-withdrawing nature of both the ester and the trifluoroacetyl groups significantly influences the chemical shifts of the aromatic carbons.

Predicted ¹³C NMR Data:

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment Rationale |

| CH₃ (Ethyl) | ~14 | Quartet | Aliphatic carbon, shielded. |

| CH₂ (Ethyl) | ~62 | Triplet | Aliphatic carbon attached to an electronegative oxygen atom.[2][3] |

| CF₃ | ~116 | Quartet (¹JCF ≈ 290 Hz) | Highly deshielded due to the three fluorine atoms. The large one-bond C-F coupling results in a quartet. |

| Aromatic CH (ortho to ester) | ~130 | Doublet | Aromatic carbons influenced by the ester group. |

| Aromatic CH (ortho to keto) | ~131 | Doublet | Aromatic carbons influenced by the trifluoroacetyl group. |

| Aromatic C (ipso, attached to ester) | ~133 | Singlet | Quaternary aromatic carbon deshielded by the ester group. |

| Aromatic C (ipso, attached to keto) | ~138 | Singlet | Quaternary aromatic carbon strongly deshielded by the trifluoroacetyl group. |

| C=O (Ester) | ~165 | Singlet | Carbonyl carbon of the ester group.[2][3] |

| C=O (Keto) | ~185 | Quartet (²JCCF ≈ 35 Hz) | Carbonyl carbon of the keto group, significantly deshielded and coupled to the fluorine atoms. |

Detailed Interpretation:

-

Ethyl Group: The signals for the ethyl group are expected in the aliphatic region of the spectrum. The terminal methyl (CH₃) carbon will appear at a lower chemical shift (more shielded) compared to the methylene (CH₂) carbon, which is directly attached to the electronegative oxygen atom of the ester, causing it to be deshielded.[2][3]

-

Aromatic Region: The benzene ring will exhibit four distinct signals due to the para-substitution pattern. The two sets of aromatic CH carbons (ortho to the ester and ortho to the trifluoroacetyl group) will have slightly different chemical shifts. The two quaternary carbons, one attached to the ester and the other to the trifluoroacetyl group, will also be distinct. The strongly electron-withdrawing trifluoroacetyl group will cause a significant downfield shift (deshielding) of the carbons on the aromatic ring, particularly the ipso-carbon to which it is attached.

-

Carbonyl Carbons: Two distinct carbonyl signals will be observed. The ester carbonyl typically appears around 165-170 ppm.[2] The ketone carbonyl of the trifluoroacetyl group is expected to be further downfield (deshielded) due to the strong electron-withdrawing effect of the adjacent CF₃ group. Furthermore, this carbonyl carbon will exhibit coupling to the three fluorine atoms, resulting in a quartet with a two-bond coupling constant (²JCF) of approximately 35 Hz.

-

Trifluoromethyl Carbon: The carbon of the CF₃ group will be significantly deshielded by the three attached fluorine atoms and will appear as a quartet due to the large one-bond coupling constant (¹JCF).

Workflow for ¹³C NMR Analysis

Caption: Standard workflow for the acquisition and analysis of a ¹³C NMR spectrum.

Conclusion

The ¹³C NMR spectrum of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate provides a wealth of structural information. A thorough understanding of the electronic effects of the ester and trifluoroacetyl substituents allows for a confident assignment of all carbon signals. This guide provides the necessary framework for researchers to acquire, interpret, and utilize this data for the confident characterization of this important chemical entity.

References

-

Brainly. (2023, November 9). Ethyl benzoate (PhCO2Et) has these peaks in its ¹³C NMR spectrum. Retrieved from [Link]

-

PubChem. Ethyl benzoate. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Retrieved from [Link]

Sources

Mass Spectrometry of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate: An In-Depth Technical Guide

This guide provides a comprehensive technical overview of the mass spectrometric analysis of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate. It is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization of novel small molecules. This document will delve into the theoretical underpinnings of the molecule's fragmentation behavior, provide detailed experimental protocols for its analysis, and offer insights into the interpretation of the resulting mass spectra.

Introduction to Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is a chemical compound with the molecular formula C₁₁H₉F₃O₃ and a molecular weight of 246.18 g/mol .[1] Its structure, characterized by a trifluoroacetyl group and an ethyl ester substituent on a benzene ring, presents a unique fragmentation pattern in mass spectrometry. Understanding this pattern is crucial for its unambiguous identification and for metabolism or degradation studies.

Molecular Structure:

Caption: Molecular structure of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Predicted Fragmentation Pathways

The fragmentation of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate under mass spectrometric conditions is dictated by the interplay between the ethyl ester and the trifluoroacetyl functionalities. The following sections outline the predicted fragmentation pathways under both hard (Electron Ionization) and soft (Electrospray Ionization) ionization techniques.

Electron Ionization (EI) Mass Spectrometry

Electron Ionization (EI) is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[2] This provides a detailed fragmentation pattern that can be considered a "fingerprint" for the molecule.

Key Fragmentation Reactions:

-

α-Cleavage: The bonds adjacent to the carbonyl groups are susceptible to cleavage.

-

Loss of Neutral Molecules: Stable neutral molecules like ethylene (C₂H₄) and carbon monoxide (CO) can be eliminated.

-

Rearrangement Reactions: Hydrogen rearrangements, such as the McLafferty rearrangement, can occur.

Caption: Predicted EI fragmentation workflow for Ethyl 4-(2,2,2-trifluoroacetyl)benzoate.

Predicted EI Mass Spectrum Fragments:

| m/z | Proposed Fragment Ion | Origin |

| 246 | [C₁₁H₉F₃O₃]⁺• (Molecular Ion) | Intact molecule |

| 217 | [M - C₂H₅]⁺ | Loss of the ethyl radical from the ester |

| 201 | [M - OC₂H₅]⁺ | Loss of the ethoxy radical from the ester |

| 177 | [M - CF₃]⁺ | Cleavage of the C-C bond between the carbonyl and trifluoromethyl group |

| 173 | [M - C₂H₅ - CO]⁺ or [M - OC₂H₅ - C₂H₄]⁺ | Subsequent loss of carbon monoxide or ethylene |

| 149 | [M - CF₃ - CO]⁺ | Subsequent loss of carbon monoxide |

| 145 | [C₇H₄FO]⁺ | Benzoyl cation with trifluoromethyl group |

| 117 | [C₇H₄O]⁺ | Benzoyl cation |

| 105 | [C₇H₅O]⁺ | Benzoyl cation from ethyl benzoate fragmentation[3][4] |

| 77 | [C₆H₅]⁺ | Phenyl cation[3][4] |

| 69 | [CF₃]⁺ | Trifluoromethyl cation |

The fragmentation of the ethyl benzoate moiety is well-documented, typically showing a base peak at m/z 105 corresponding to the benzoyl cation, and a significant peak at m/z 77 for the phenyl cation.[3][4][5] The presence of the electron-withdrawing trifluoroacetyl group is expected to influence the stability of the molecular ion and the relative abundances of these fragments.

Electrospray Ionization (ESI) Mass Spectrometry

Electrospray Ionization (ESI) is a "soft" ionization technique that typically results in the formation of protonated molecules ([M+H]⁺) or adducts with cations like sodium ([M+Na]⁺) or potassium ([M+K]⁺).[2][6] This method is particularly useful for determining the molecular weight of the analyte with minimal fragmentation.

Tandem mass spectrometry (MS/MS) is required to induce fragmentation of the protonated molecule and obtain structural information. The fragmentation of the [M+H]⁺ ion will likely proceed through the loss of stable neutral molecules.

Sources

- 1. Ethyl 4-(2,2,2-trifluoroacetyl)benzoate (898787-14-9) for sale [vulcanchem.com]

- 2. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pharmacy180.com [pharmacy180.com]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. massbank.eu [massbank.eu]

- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Infrared Spectrum of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate

This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of Ethyl 4-(2,2,2-trifluoroacetyl)benzoate. Tailored for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings and practical application of IR spectroscopy for the characterization of this complex molecule. We will explore the characteristic vibrational frequencies, peak assignments, and the influence of its unique functional groups on the overall spectrum.

Introduction: The Molecular Blueprint

Ethyl 4-(2,2,2-trifluoroacetyl)benzoate is a bespoke molecule featuring a trifluoroacetyl group, an aromatic ring, and an ethyl ester functionality. The strategic placement of the potent electron-withdrawing trifluoroacetyl group on the benzoate moiety makes it a valuable intermediate in the synthesis of various pharmacologically active compounds and advanced materials. Infrared spectroscopy serves as an indispensable tool for the structural elucidation and quality control of this compound, providing a unique "molecular fingerprint" based on the vibrational modes of its constituent bonds.[1][2]